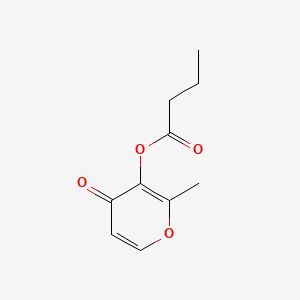
Maltyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltyl butyrate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Flavoring and Fragrance Applications
Maltyl butyrate is primarily used as a flavoring agent due to its fruity aroma and sweet taste. It is commonly utilized in:
- Food Products : Enhances the flavor profile of baked goods, confectionery, and dairy products.
- Fragrance Industry : Employed in perfumes and scented products for its pleasant odor.
Table 1: Applications in Food and Fragrance Industries
| Application Type | Specific Uses | Benefits |
|---|---|---|
| Food Industry | Baked goods, chocolates, sweets | Improves taste and aroma |
| Fragrance Industry | Perfumes, air fresheners | Adds fruity scent |
Biomedical Applications
Recent studies have explored the potential biomedical applications of this compound. Notably, its antioxidant properties are being investigated for therapeutic purposes.
Case Study: Antioxidant Activity
A study published in MDPI highlighted this compound's ability to inhibit reactive oxygen species (ROS) production, suggesting potential benefits in treating oxidative stress-related conditions. The compound demonstrated a significant reduction in inflammation markers in vitro.
Table 2: Biomedical Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antioxidant Activity | Reduced ROS production | Potential treatment for inflammation |
| Inhibition of Inflammatory Pathways | Decreased IL-1β secretion | May aid in metabolic disease management |
Safety and Regulatory Status
This compound is generally recognized as safe (GRAS) for use in food products. However, like many compounds, it should be consumed within recommended limits to avoid adverse effects.
Table 3: Safety Profile
| Parameter | Status |
|---|---|
| GRAS Status | Yes |
| Recommended Daily Intake | Moderate consumption advised |
Propiedades
Número CAS |
67860-01-9 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
(2-methyl-4-oxopyran-3-yl) butanoate |
InChI |
InChI=1S/C10H12O4/c1-3-4-9(12)14-10-7(2)13-6-5-8(10)11/h5-6H,3-4H2,1-2H3 |
Clave InChI |
IBRABNUUJKNXOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=C(OC=CC1=O)C |
SMILES canónico |
CCCC(=O)OC1=C(OC=CC1=O)C |
Key on ui other cas no. |
67860-01-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















